molecular formula C7H9ClN2S2 B1388278 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride CAS No. 1185303-27-8

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

Cat. No. B1388278
CAS RN: 1185303-27-8
M. Wt: 220.7 g/mol
InChI Key: BJIYDQQEUJSQRO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride, also known as 5,6-DMTH-2-HCl, is an organic compound with a wide range of applications in scientific research. It has been used for decades to study the biochemical and physiological effects of drugs and other compounds, as well as for the synthesis of a variety of compounds. 5,6-DMTH-2-HCl has been used in a variety of studies, including pharmacological studies, drug design, and drug metabolism. In addition, 5,6-DMTH-2-HCl has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Biochemical Research

Lastly, in biochemical research, 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride might be used in the study of enzyme mechanisms or as a moiety in enzyme inhibitors, given its potential to interact with biological macromolecules.

Each of these applications leverages the unique chemical structure of 5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride, which includes a thieno[2,3-d]thiazole ring system that is relatively rare in nature and thus of particular interest in synthetic and applied chemistry . The compound’s molecular formula is

C7H8N2S2⋅HCl C_7H_8N_2S_2 \cdot HCl C7​H8​N2​S2​⋅HCl

, with a molecular weight of 220.74 . It’s important to note that this compound is intended for research use only and not for diagnostic or therapeutic purposes .

properties

IUPAC Name

5,6-dimethylthieno[2,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2.ClH/c1-3-4(2)10-6-5(3)11-7(8)9-6;/h1-2H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYDQQEUJSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662973
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185303-27-8
Record name 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 2
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 3
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 4
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 5
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride
Reactant of Route 6
5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride

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